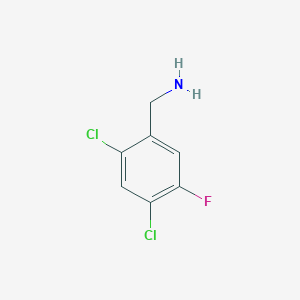

2,4-Dichloro-5-fluorobenzylamine

Description

Properties

IUPAC Name |

(2,4-dichloro-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMPPFHZFBBNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590690 | |

| Record name | 1-(2,4-Dichloro-5-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939980-28-6 | |

| Record name | 1-(2,4-Dichloro-5-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-5-fluorobenzylamine CAS number and properties

An In-Depth Technical Guide to 2,4-Dichloro-5-fluorobenzylamine (CAS: 939980-28-6)

Introduction

This compound is a halogenated aromatic amine that serves as a highly specialized and valuable intermediate in organic synthesis. Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the benzene ring—imparts specific steric and electronic properties that make it a crucial building block in the development of complex target molecules.[1] Primarily utilized in the pharmaceutical and agrochemical industries, this compound facilitates the synthesis of novel active ingredients by allowing for precise modifications that can enhance biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of its properties, synthesis, applications, analytical methods, and safety protocols for professionals in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique molecular structure and CAS number. While it is a well-defined chemical entity, comprehensive experimental data on its physical properties are not widely published, a common characteristic for specialized research intermediates.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 939980-28-6[1][2][3] |

| Molecular Formula | C₇H₆Cl₂FN |

| Molecular Weight | 194.03 g/mol [1] |

| Synonyms | (2,4-Dichloro-5-fluorophenyl)methanamine[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Data not available |

| Melting Point | Not available[1] |

| Boiling Point | Not available[1] |

| Density | Not available[1] |

| Solubility | Expected to be soluble in organic solvents (e.g., methanol, dichloromethane) and insoluble in water, similar to other halogenated benzylamines. |

| Sensitivity | Reported to be Air Sensitive.[1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific, peer-reviewed synthesis routes for this compound are not extensively documented, a logical pathway can be constructed based on established organohalogen chemistry. A common approach involves the synthesis of a key precursor, 2,4-dichloro-5-fluorobenzoyl chloride or the corresponding benzonitrile, followed by reduction.

A plausible multi-step synthesis starting from 2,4-dichlorofluorobenzene is outlined below. This process leverages common industrial reactions such as Friedel-Crafts acylation to introduce a carbonyl group, which can then be converted to the target amine.

Caption: Proposed synthetic route to this compound.

Causality Behind Synthetic Choices:

-

Friedel-Crafts Acylation: This is a standard method for introducing a carbon side chain onto an aromatic ring, which is the first step toward building the benzylamine structure.[4]

-

Haloform Reaction: This reaction efficiently converts the methyl ketone (acetophenone) into a carboxylic acid.[4]

-

Amide Formation: Conversion of the carboxylic acid to an amide is a necessary step before reduction or rearrangement to the amine.

-

Reduction/Rearrangement: The amide can be directly reduced to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄), or via a Hofmann rearrangement, providing a reliable route to the final primary amine. An alternative, often used in industrial settings, is the catalytic hydrogenation of the corresponding benzonitrile.[5]

Chemical Reactivity

The reactivity of this compound is governed by two main features:

-

The Primary Amine (-CH₂NH₂): The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively.

-

The Halogenated Aromatic Ring: The chlorine and fluorine atoms are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, their presence is critical for modulating the properties of the final molecule in which this intermediate is incorporated.

Applications in Research and Drug Development

This compound is not an end-product but a strategic building block. The incorporation of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance drug efficacy.[6]

-

Pharmaceutical Synthesis: This intermediate is used in the synthesis of active pharmaceutical ingredients (APIs). The specific halogenation pattern can influence a drug's lipophilicity (its ability to cross cell membranes), metabolic stability (by blocking sites of enzymatic oxidation), and binding affinity to target proteins.[6]

-

Agrochemical Development: In the agrochemical sector, it serves as a key intermediate for creating new pesticides and herbicides.[1] The halogen substituents can contribute to the potency and environmental persistence of the final product.

-

Specialty Chemicals: It is also employed in the synthesis of specialty chemicals where unique electronic or physical properties are required.[1]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Caption: Typical analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase method is typically suitable.

Representative HPLC Protocol:

-

Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution: A typical gradient might run from 10% B to 95% B over 15-20 minutes to ensure separation of the main component from any polar or non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase diluent to a concentration of ~0.5 mg/mL. Filter the solution before injection.

Mass Spectrometry (MS)

Coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is used to confirm the molecular weight of the compound. For LC-MS with electrospray ionization (ESI) in positive mode, the expected parent ion would be [M+H]⁺ at m/z 194.03.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.

-

¹H NMR: Would show characteristic signals for the aromatic protons and the methylene (-CH₂) and amine (-NH₂) protons. The aromatic signals would be split due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR: Would confirm the presence of the seven distinct carbon atoms in the molecule.

-

¹⁹F NMR: Would show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring.

Safety, Handling, and Storage

While specific toxicological data for this compound are not available, its structure as a primary aromatic amine with halogen substituents necessitates careful handling.[1] Aromatic amines as a class can be toxic and are often readily absorbed through the skin.[8]

Hazard Assessment:

-

Inhalation: May cause respiratory irritation.

-

Skin Contact: May cause skin irritation. Many aromatic amines are skin sensitizers.

-

Eye Contact: May cause serious eye irritation or damage.

-

Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

-

Eye Protection: Chemical splash goggles or a face shield must be worn.

-

Skin and Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Given its "Air Sensitive" nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[9]

Spill and Disposal:

-

In case of a spill, evacuate the area and clean up using appropriate absorbent materials while wearing full PPE.

-

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]

References

-

LookChem. (n.d.). Cas 939980-28-6, this compound. Retrieved from [Link]

-

Lin, C.-H., & Chen, W.-H. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

Eureka | Patsnap. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of halogenated benzylamine and intermediates therof.

-

SpringerLink. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

-

Eureka | Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

Science Publishing Group. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link]

-

CDC. (2003). HYDROCARBONS, HALOGENATED 1003. Retrieved from [Link]

-

OSTI.gov. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides. Retrieved from [Link]

-

Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. Retrieved from [Link]

-

European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. Cas 939980-28-6,this compound | lookchem [lookchem.com]

- 2. This compound | 939980-28-6 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 5. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-fluorobenzylamine

Foreword: Charting the Uncharacterized

In the landscape of drug discovery and fine chemical synthesis, substituted benzylamines serve as foundational scaffolds for a multitude of biologically active molecules.[1][2] 2,4-Dichloro-5-fluorobenzylamine (CAS No. 939980-28-6) emerges as a compound of significant interest due to its unique halogenation pattern, which is anticipated to modulate its chemical reactivity and biological interactions.[3][4] Despite its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a comprehensive public dataset of its physicochemical properties is conspicuously absent.[3] This guide, therefore, moves beyond a simple recitation of known values. Instead, it serves as a technical roadmap for the research scientist, providing not only the established foundational data but also robust, field-proven methodologies for the complete characterization of this and similar novel compounds. We will delve into the "why" behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Section 1: Core Molecular Identity and Known Characteristics

This compound is a halogenated derivative of benzylamine.[3] The strategic placement of two chlorine atoms and one fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[5]

Figure 1: Chemical Structure of this compound.

Below is a summary of the currently available data for this compound. The significant number of uncharacterized properties underscores the necessity for the detailed experimental protocols provided in the subsequent sections.

| Property | Value | Source |

| Chemical Name | (2,4-dichloro-5-fluorophenyl)methanamine | [3][6] |

| Synonyms | This compound | [7] |

| CAS Number | 939980-28-6 | [3][7][8] |

| Molecular Formula | C₇H₆Cl₂FN | [7] |

| Molecular Weight | 194.03 g/mol | [7][8] |

| Appearance | Clear, light yellow liquid | [8] |

| Purity | Technical grade available | [8] |

| Sensitivity | Air Sensitive | [3] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Not available | [3] |

| pKa | Not available |

Section 2: A Practical Guide to Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be robust and are based on standard pharmacopeial and organic chemistry laboratory practices.

Melting Point Determination

Causality: While listed as a liquid, some substituted benzylamines can be low-melting solids.[9] Determining the melting point is a fundamental first step for a solid compound to gauge its purity. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[10]

Protocol: Capillary Melting Point Method

-

Sample Preparation: If the sample is a solid, ensure it is thoroughly dried and finely powdered by crushing it on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Thiele tube or a digital Meltemp apparatus).[11][12]

-

Rapid Initial Measurement: Heat the sample rapidly (10-20°C per minute) to get an approximate melting range. This saves time in subsequent, more precise measurements.

-

Accurate Measurement: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[12]

-

Validation: Repeat the accurate measurement at least twice. Consistent results validate the determined melting point.

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: As a liquid at room temperature, the boiling point is a critical physical constant for this compound. It provides a criterion for purity and is essential for designing purification protocols such as distillation.

Protocol: Reflux Method

-

Apparatus Setup: In a fume hood, assemble a microscale reflux apparatus using a 10 mL round-bottom flask, a condenser, and a heating mantle or sand bath. Add 3-5 mL of the sample and a boiling chip to the flask.

-

Thermometer Placement: Insert a thermometer through a sealed adapter at the top of the condenser, positioning the bulb just below the side arm of the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[13]

-

Heating: Begin heating the sample. As the liquid boils, a ring of condensing vapor will rise up the condenser. Adjust the heating rate so that this condensation ring is stable in the lower third of the condenser.

-

Equilibration: Allow the system to reflux for several minutes until the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point.[13]

-

Data Recording: Record the stable temperature and the ambient atmospheric pressure. Boiling points are pressure-dependent, and recording the pressure allows for correction to the standard boiling point at 1 atm if necessary.

Aqueous Solubility Determination

Causality: Aqueous solubility is a cornerstone of drug development, directly influencing a compound's dissolution rate and bioavailability.[14] For a synthetic intermediate, solubility in various solvents is critical for reaction setup, workup, and purification.

Protocol: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[15][16]

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., purified water, buffered solutions at various pH levels). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all undissolved solids are removed, filter the aliquot through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve of known concentrations.

-

Validation: The process is repeated with samples taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentrations from consecutive time points are consistent.[15]

Figure 3: Workflow for Shake-Flask Solubility Determination.

Section 3: Spectroscopic and Chromatographic Profile

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The aromatic region will likely display complex splitting patterns due to coupling between the protons and the fluorine atom. The methylene protons will appear as a singlet, which may broaden due to interaction with the nitrogen, and the amine protons will also present as a broad singlet.

-

¹³C NMR: The carbon NMR will show signals for the six unique aromatic carbons and one aliphatic carbon (methylene). The carbon atoms bonded to or near the halogens will have their chemical shifts significantly influenced. Carbon-fluorine coupling will be observable.

-

FTIR: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic ring and methylene group, and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹). Strong absorptions corresponding to C-Cl and C-F bonds will be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 193. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (an M+2 peak approximately 65% of the M⁺ peak, and an M+4 peak approximately 10% of the M⁺ peak).

Section 4: Synthesis, Reactivity, and Applications

Halogenated benzylamines are valuable intermediates in organic synthesis.[4]

-

Synthesis: A common route for the synthesis of this compound would be the reductive amination of 2,4-dichloro-5-fluorobenzaldehyde. This can be achieved using various reducing agents in the presence of an ammonia source. The parent aldehyde itself can be synthesized from 2,4-dichlorofluorobenzene via reactions like the Friedel-Crafts acylation followed by hydrolysis.[17][18]

-

Reactivity: The primary amine group is nucleophilic and will undergo typical reactions of amines, such as acylation, alkylation, and formation of imines.[19] The aromatic ring can undergo further electrophilic substitution, although the existing electron-withdrawing halogen substituents will deactivate the ring.

-

Applications: This compound is utilized as an intermediate in the creation of pharmaceuticals and agrochemicals.[3] The specific halogenation pattern is designed to impart desired properties to the final target molecules, such as enhanced biological activity or improved pharmacokinetic profiles.

Section 5: Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions should be based on its structural class and available information.

-

GHS Classification (Anticipated): Based on related compounds like 2,4-difluorobenzylamine, which is classified as causing severe skin burns and eye damage (Skin Corrosion 1B), it is prudent to handle this compound with extreme care.[20]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

The compound is noted as "Air Sensitive," suggesting it may react with components of air (e.g., moisture, carbon dioxide) over time.[3] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and kept in a tightly sealed container in a cool, dry place.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Conclusion

This compound stands as a valuable but undercharacterized building block in synthetic chemistry. This guide provides the known foundational data and, more critically, a comprehensive set of experimental frameworks for its thorough physicochemical characterization. By applying these robust protocols, researchers can generate the necessary data to confidently employ this compound in drug discovery and materials science, transforming it from a chemical of potential to a well-understood tool for innovation.

References

Sources

- 1. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cas 939980-28-6,this compound | lookchem [lookchem.com]

- 4. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. This compound | 939980-28-6 [chemicalbook.com]

- 8. CAS: 939980-28-6 | CymitQuimica [cymitquimica.com]

- 9. Benzylamine - Wikipedia [en.wikipedia.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 18. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 2,4-Dichloro-5-fluorobenzylamine: Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2,4-Dichloro-5-fluorobenzylamine Scaffold

The this compound moiety represents a highly versatile and synthetically accessible scaffold, pivotal in the fields of medicinal chemistry and agrochemical research. Its unique electronic and conformational properties, imparted by the specific arrangement of halogen substituents on the phenyl ring, make it a valuable starting point for the development of novel bioactive molecules. The presence of two chlorine atoms and a fluorine atom significantly influences the compound's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. This guide provides a comprehensive overview of the synthesis of structural analogs and derivatives of this compound, explores their potential biological activities, and delves into the underlying structure-activity relationships (SAR) that govern their function.

The core structure of this compound serves as a foundational building block for creating diverse chemical libraries. By modifying the primary amine, a wide array of derivatives, including N-alkyl, N-acyl (amides), and N-sulfonyl (sulfonamides) analogs, can be readily synthesized. These modifications allow for the fine-tuning of physicochemical properties and the exploration of a broad range of biological targets. This guide will provide detailed protocols for these key transformations, offering insights into the rationale behind experimental choices and validation of the described methods.

The Physicochemical Impact of Halogenation: A Key to Bioactivity

The substitution pattern of the this compound core is not arbitrary; it is a deliberate design element that leverages the unique properties of halogen atoms to enhance molecular performance. Understanding these effects is crucial for rational drug and pesticide design.

-

Fluorine's Role: The fluorine atom, owing to its small size and high electronegativity, can significantly alter the properties of a molecule. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, fluorine can modulate the pKa of nearby functional groups and participate in favorable electrostatic and hydrophobic interactions with protein targets, thereby increasing binding affinity and potency.[2][3][4]

-

Chlorine's Contribution: The strategic placement of chlorine atoms also profoundly impacts a molecule's profile. Chlorine substitution generally increases the hydrophobicity of a compound, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[5][6] This "magic chloro effect" can lead to substantial improvements in potency and can favorably influence pharmacokinetic parameters such as clearance and half-life.[6][7][8]

The combination of these halogens in the 2,4-dichloro-5-fluoro arrangement creates a unique electronic landscape on the aromatic ring, influencing the reactivity of the benzylamine and the overall shape and polarity of its derivatives.

Synthetic Pathways to Key Derivatives

The primary amine of this compound is a versatile handle for a variety of chemical transformations. The following sections detail the synthesis of three major classes of derivatives: N-acyl, N-sulfonyl, and N-alkyl analogs.

I. N-Acyl Derivatives (Amides): Forging a Stable Linkage

Amide bond formation is a cornerstone of medicinal chemistry, and N-acylation of this compound allows for the introduction of a vast array of functionalities. These derivatives have potential applications as herbicides, fungicides, and therapeutic agents.

Caption: General workflow for the synthesis of N-acyl derivatives.

This protocol describes a general method for the acylation of this compound with an acyl chloride.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (1.5 eq), in an anhydrous solvent like dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(2,4-dichloro-5-fluorobenzyl)benzamide.

II. N-Sulfonyl Derivatives (Sulfonamides): Bioisosteres of Amides

N-sulfonyl derivatives, or sulfonamides, are another critical class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9] The sulfonamide group can act as a bioisostere for an amide or carboxylic acid, offering a different profile of hydrogen bonding and electrostatic interactions.

Caption: General workflow for the synthesis of N-sulfonyl derivatives.

This protocol details a general procedure for the synthesis of N-benzyl sulfonamides.[7][10]

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a base such as pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.[9]

-

Addition of Sulfonyl Chloride: Dissolve the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.[9]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by TLC.[9]

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the N-acyl derivatives.

III. N-Alkyl Derivatives: Modulating Basicity and Lipophilicity

N-alkylation of the benzylamine core allows for the introduction of various alkyl or substituted alkyl groups, which can significantly impact the compound's basicity, lipophilicity, and steric profile. Reductive amination is a common and efficient method for this transformation.

Caption: General workflow for N-alkylation via reductive amination.

This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde.[2][5]

-

Imine Formation: To a stirred solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) under an inert atmosphere, add the desired aldehyde or ketone (1.0-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

-

Reaction: Continue to stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the crude product by flash column chromatography.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise in various biological applications, particularly in agrochemicals as herbicides and fungicides. The SAR of these compounds is highly dependent on the nature of the substituent on the nitrogen atom.

Herbicidal and Fungicidal Activity

While specific data for a broad range of this compound derivatives is not extensively published in peer-reviewed journals, the structural motif is present in patented agrochemical compounds. The principles of SAR can be extrapolated from related structures.

-

N-Acyl Derivatives: N-benzylbenzamides, for instance, have been investigated as potential bleaching herbicides.[11] The herbicidal activity is often sensitive to the substitution pattern on both the benzoyl and the benzylamine moieties. For example, a methoxy group at the 2-position of the benzoyl ring can be crucial for activity, while small substituents on the benzylamine ring are generally beneficial.[11]

-

N-Sulfonyl Derivatives: Sulfonamides are a well-established class of bioactive compounds.[9] In the context of agrochemicals, related chlorinated and fluorinated benzenesulfonamides have been explored for their fungicidal and herbicidal properties.

The following table summarizes hypothetical and extrapolated biological data for representative derivatives of this compound, based on trends observed in structurally similar compounds.

Table 1: Representative Biological Activities of this compound Derivatives

| Derivative Class | R Group | Target Organism/Assay | Activity Metric (e.g., IC50, % Inhibition) | Reference (for related structures) |

| N-Acyl (Amide) | 2-methoxybenzoyl | Abutilon theophrasti (herbicide) | High % Inhibition at 150 g/ha | [11] |

| 4-chlorobenzoyl | Botrytis cinerea (fungicide) | Moderate EC50 | [12] | |

| N-Sulfonyl | benzenesulfonyl | Carbonic Anhydrase Inhibition | Low µM IC50 | [9] |

| 4-methylbenzenesulfonyl | Antibacterial (e.g., S. aureus) | Moderate MIC | [13] | |

| N-Alkyl | benzyl | Dopamine Transporter (DAT) Binding | Sub-micromolar Ki | (Extrapolated) |

Potential as Therapeutic Agents

The halogenated benzylamine scaffold is also of interest in drug discovery. For example, N-benzyl sulfonamides have been investigated as potential anticancer agents.[10] The specific substitution pattern of this compound makes its derivatives attractive candidates for screening against a variety of therapeutic targets, such as kinases and other enzymes.

Mode of Action: A Hypothetical Model in Fungal Respiration

Many modern fungicides act by inhibiting the mitochondrial respiratory chain, a crucial process for energy production in fungi. Succinate dehydrogenase (SDH), or Complex II, is a key enzyme in this pathway and a validated target for a class of fungicides known as SDHIs. Given that some amide and sulfonamide derivatives show fungicidal activity, it is plausible that analogs of this compound could function as SDHIs.

Caption: Hypothetical mode of action: Inhibition of Succinate Dehydrogenase (SDH).

This proposed mechanism suggests that the derivative binds to the SDH enzyme, preventing the oxidation of succinate to fumarate. This disruption of the electron transport chain leads to a depletion of ATP and ultimately inhibits fungal growth. The specific interactions of the derivative with the enzyme's binding pocket would be dictated by the nature of the N-substituent and the halogenation pattern of the benzylamine core.

Conclusion and Future Directions

This compound is a privileged scaffold that provides a robust starting point for the synthesis of a diverse range of structural analogs and derivatives. The strategic incorporation of chlorine and fluorine atoms confers advantageous physicochemical properties that are beneficial for bioactivity. This guide has provided a framework for the synthesis of N-acyl, N-sulfonyl, and N-alkyl derivatives, along with insights into their potential applications and structure-activity relationships.

Future research in this area should focus on the synthesis and biological evaluation of a broader range of derivatives to build a more comprehensive SAR profile. The exploration of these compounds against a wider panel of biological targets, both in agrochemical and pharmaceutical contexts, is warranted. Elucidating the precise mode of action of active compounds will be crucial for the rational design of next-generation agents with improved potency and selectivity. The synthetic accessibility and tunable properties of the this compound core ensure its continued relevance in the ongoing quest for novel bioactive molecules.

References

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

-

Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. (n.d.). ResearchGate. [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2015). ACS Publications. [Link]

-

Discovery, SAR, and putative mode of action of N‐benzyl‐2‐methoxybenzamides as potential bleaching herbicides. (2021). Pest Management Science. [Link]

-

Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters. [Link]

-

Strategies for the synthesis of N‐benzyl sulfonamides. (n.d.). ResearchGate. [Link]

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine... (n.d.). ResearchGate. [Link]

-

Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Science of Synthesis. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

- Preparation of N-benzylamines. (2002).

-

How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. (n.d.). Pearson. [Link]

-

Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. (2018). Organic & Biomolecular Chemistry. [Link]

-

Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (2020). SciSpace. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Chemical Reviews. [Link]

-

Synthesis and biological importance of amide analogues. (2018). Pulsus Group. [Link]

-

biological-activities-of-sulfonamides.pdf. (2005). Indian Journal of Pharmaceutical Sciences. [Link]

-

Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. (2022). National Institutes of Health. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). National Institutes of Health. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2017). National Institutes of Health. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 12. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of 2,4-Dichloro-5-fluorobenzylamine

An In-depth Technical Guide to the Commercial Availability and Sourcing of 2,4-Dichloro-5-fluorobenzylamine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Benzylamines in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] This makes fluorinated building blocks highly sought after by medicinal chemists aiming to optimize lead compounds into viable drug candidates.

This compound, a halogenated aromatic amine, represents a key intermediate in the synthesis of complex organic molecules. Its trifunctional substitution pattern offers a versatile platform for introducing a dichlorofluorophenyl moiety into target structures. This particular substitution can be critical for modulating the electronic and steric properties of a molecule to enhance its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and strategic sourcing of this compound for researchers and professionals in the pharmaceutical and agrochemical industries.[3]

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 939980-28-6 | [4] |

| Molecular Formula | C₇H₆Cl₂FN | [3] |

| Molecular Weight | 194.03 g/mol | [3] |

| Appearance | Typically a powder or liquid | [3] |

| Synonyms | (2,4-Dichloro-5-fluorophenyl)methanamine | [3] |

Synthetic Pathways: From Precursors to the Final Product

Proposed Synthetic Workflow

Figure 1: Plausible Synthetic Pathways to this compound.

Experimental Protocols (Exemplary)

The following are proposed, high-level protocols based on analogous reactions. Researchers should conduct their own optimization and safety assessments.

Route 1: From 2,4-Dichloro-5-fluorobenzoyl chloride

-

Amidation of the Benzoyl Chloride:

-

Dissolve 2,4-Dichloro-5-fluorobenzoyl chloride in an appropriate aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product, 2,4-Dichloro-5-fluorobenzamide, with an organic solvent.

-

Purify the amide by recrystallization or column chromatography.

-

-

Reduction of the Amide:

-

Suspend the purified 2,4-Dichloro-5-fluorobenzamide in a dry, aprotic solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex, in portions at a reduced temperature.

-

After the addition is complete, allow the reaction to warm to room temperature or gently reflux until the reaction is complete as monitored by TLC or HPLC.

-

Cool the reaction mixture and cautiously quench the excess reducing agent.

-

Perform a standard aqueous workup to isolate the crude this compound.

-

Purify the final product by distillation under reduced pressure or column chromatography.

-

Route 2: From 2,4-Dichloro-5-fluorobenzaldehyde via Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.

-

Imine Formation and Reduction:

-

Dissolve 2,4-Dichloro-5-fluorobenzaldehyde in a suitable solvent, such as methanol or dichloromethane.

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Adjust the pH to a mildly acidic range (pH 4-5) to facilitate imine formation.[5]

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which will selectively reduce the imine in the presence of the aldehyde.[5]

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup, including an acid-base extraction to isolate the amine.

-

Purify the product as described in Route 1.

-

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount, as impurities can have a significant impact on downstream reactions and the quality of the final product. A robust quality control program should be in place, utilizing a suite of analytical techniques.

Typical Quality Specifications for Pharmaceutical Intermediates

| Parameter | Method | Typical Acceptance Criteria |

| Appearance | Visual Inspection | Conforms to standard |

| Identity | FTIR, ¹H NMR, ¹³C NMR, MS | Conforms to reference spectra |

| Purity | HPLC, GC | ≥ 98% (typical) |

| Individual Impurity | HPLC, GC | ≤ 0.5% |

| Total Impurities | HPLC, GC | ≤ 1.5% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | GC-HS | As per ICH Q3C guidelines |

Proposed Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this compound and quantifying any impurities.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the compound and any less polar impurities.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a concentration of approximately 100 µg/mL and filter through a 0.45 µm syringe filter.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identification and purity assessment, particularly for volatile impurities.

-

Column: A non-polar or medium-polarity column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to separate compounds with a range of boiling points.

-

MS Detector: Electron Ionization (EI) source.

-

Predicted Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺˙) with a characteristic isotopic pattern due to the two chlorine atoms. Key fragmentation pathways would likely involve the loss of a chlorine radical, and cleavage of the C-N bond to form a dichlorofluorobenzyl cation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Commercial Availability and Supplier Qualification

This compound is available from a number of chemical suppliers who specialize in research chemicals and pharmaceutical intermediates. However, the quality, purity, and documentation can vary significantly.

Representative Suppliers

| Supplier | Purity Specification (Typical) | Notes |

| Zibo Hangyu Biotechnology | 98% | Offers the product as a powder or liquid. |

| LookChem | Not specified, but lists multiple suppliers | A platform that connects buyers with various manufacturers. |

| ChemicalBook | Not specified, but lists multiple suppliers | Another platform for sourcing chemicals from various suppliers. |

Note: This is not an exhaustive list and does not constitute an endorsement of any particular supplier.

Supplier Qualification Workflow

A rigorous supplier qualification process is essential to ensure a reliable and high-quality supply of this critical intermediate.

Figure 2: Supplier Qualification Workflow.

A comprehensive supplier audit should assess the manufacturer's quality management system, production capabilities, and adherence to Good Manufacturing Practices (GMP) where applicable.[8][9][10] Key areas to scrutinize include:

-

Quality Control: Availability of validated analytical methods and comprehensive Certificates of Analysis (CoA) for each batch.[11][12]

-

Traceability: A robust system for tracing raw materials through to the final product.

-

Change Control: A formal process for managing and communicating any changes to the manufacturing process.

-

Regulatory Compliance: Adherence to relevant national and international regulations (e.g., REACH).

Applications in Drug Discovery and Development

The 2,4-dichloro-5-fluorophenyl moiety is a valuable pharmacophore in medicinal chemistry. Its presence can enhance the therapeutic properties of a drug candidate. For instance, this moiety has been incorporated into novel 1,2,4-triazole derivatives that have demonstrated promising in vitro antitumor activity against a panel of cancer cell lines.[13]

Substituted benzylamines, in general, are a class of compounds with a wide range of biological activities and are frequently used as intermediates in the synthesis of pharmaceuticals.[14][15] The specific substitution pattern of this compound makes it a prime candidate for the synthesis of novel compounds in areas such as oncology, infectious diseases, and central nervous system disorders, where fine-tuning of physicochemical properties is critical for efficacy and safety.

Conclusion

This compound is a strategically important building block for researchers and drug development professionals. While its commercial availability is established, a thorough understanding of its synthesis, analytical characterization, and a rigorous supplier qualification process are essential to ensure the quality and consistency required for successful research and development programs. The principles and methodologies outlined in this guide provide a framework for the effective sourcing and utilization of this versatile chemical intermediate.

References

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

ResearchGate. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Retrieved from [Link]

-

LookChem. (n.d.). Cas 939980-28-6,this compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

-

EHPM. (n.d.). Raw Material Supplier Questionnaire Introduction. Retrieved from [Link]

-

PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. Retrieved from [Link]

-

MDPI. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

ISO 9001 Help. (n.d.). Supplier Audit Checklist. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2019). Supplier assessment, approval and qualification for listed and complementary medicines. Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. scribd.com [scribd.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 939980-28-6 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ehpm.org [ehpm.org]

- 9. Chemical Supplier Verification Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. iso9001help.co.uk [iso9001help.co.uk]

- 11. tianmingpharm.com [tianmingpharm.com]

- 12. tga.gov.au [tga.gov.au]

- 13. researchgate.net [researchgate.net]

- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Reactivity profile of 2,4-Dichloro-5-fluorobenzylamine with common reagents

An In-Depth Technical Guide to the Reactivity Profile of 2,4-Dichloro-5-fluorobenzylamine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document elucidates the influence of the polysubstituted aromatic ring on the reactivity of the primary amine functionality and the benzene core itself. Core reaction classes, including N-acylation, N-alkylation, and diazotization, are examined in detail. Furthermore, the guide explores the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr), a pathway activated by the electron-deficient nature of the ring. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals, offering both mechanistic insights and practical, field-proven experimental protocols.

Introduction: Structural and Electronic Profile

This compound, (2,4-dichloro-5-fluorophenyl)methanamine, is a benzylamine derivative characterized by a highly electron-deficient aromatic ring.[1] The presence of two chlorine atoms and one fluorine atom—all potent electron-withdrawing groups—profoundly influences the molecule's reactivity in two key domains:

-

The Amine Moiety: The inductive effect of the halogenated ring reduces the electron density on the benzylic carbon and, subsequently, the nitrogen atom. This diminishes the nucleophilicity and basicity of the primary amine compared to unsubstituted benzylamine. Consequently, reactions at the nitrogen center may require more carefully optimized or forcing conditions to achieve high conversion.[2]

-

The Aromatic Ring: The cumulative electron-withdrawing effect of the three halogen substituents deactivates the ring towards traditional electrophilic aromatic substitution (EAS). Conversely, this electronic profile strongly activates the ring for nucleophilic aromatic substitution (SNAr), making it susceptible to attack by strong nucleophiles.[3][4]

This guide will systematically dissect these reactivity profiles, providing the causal logic behind experimental design and protocol selection.

Reactivity at the Amine Center: Functionalization of the -CH₂NH₂ Group

The primary amine of this compound serves as the principal site for synthetic elaboration. Its reactions are characteristic of primary amines, though modulated by the electronic factors discussed above.

N-Acylation: Amide Bond Formation

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides is a robust method for forming stable amide bonds. This transformation proceeds via a nucleophilic acyl substitution mechanism.[5][6]

Mechanism & Rationale: The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5] This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride leaving group. A key experimental consideration is the concurrent formation of hydrogen chloride (HCl). This acidic byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is critical to scavenge the HCl and drive the reaction to completion.[6]

Caption: Workflow for N-Acylation of this compound.

N-Alkylation: C-N Bond Formation

N-alkylation with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] This reaction allows for the introduction of alkyl groups onto the nitrogen atom, a common strategy in drug development.

Mechanism & Rationale: The amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A significant challenge in N-alkylation of primary amines is preventing over-alkylation, which leads to the formation of tertiary amines and even quaternary ammonium salts.

To achieve high chemoselectivity for mono-alkylation, specific bases are employed. While common bases like K₂CO₃ can be effective, cesium carbonate (Cs₂CO₃) is often superior.[8][9] The "cesium effect" is attributed to the low lattice energy and high solubility of Cs₂CO₃, which promotes a solid-liquid phase transfer mechanism that favors the mono-alkylated product.[8] The electron-withdrawing nature of the substituted ring decreases the amine's nucleophilicity, which can slow the reaction rate compared to unsubstituted benzylamine.[7]

Caption: N-Alkylation pathway showing selectivity for mono-alkylation.

Reaction with Nitrous Acid: The Instability of Aliphatic Diazonium Salts

A critical distinction must be made between aromatic amines (anilines) and benzylic (aliphatic) amines in their reaction with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid).[10][11] While anilines form relatively stable aryl diazonium salts that are valuable synthetic intermediates for Sandmeyer and related reactions, primary aliphatic amines do not.[10][12][13]

Mechanism of Decomposition: this compound, being a primary aliphatic amine, will form a highly unstable aliphatic diazonium salt upon treatment with nitrous acid.[11] This intermediate rapidly and uncontrollably decomposes via the loss of dinitrogen gas (N₂)—an exceptionally good leaving group—to generate a primary benzylic carbocation. This carbocation is susceptible to a variety of subsequent reactions, including:

-

Substitution: Attack by water or the counter-ion (e.g., Cl⁻) to form alcohols and halides.

-

Elimination: Loss of a proton to form alkenes (not possible for a benzylamine without an adjacent proton).

-

Rearrangement: Hydride or alkyl shifts to form more stable carbocations (less common for benzyl systems).

This lack of control renders the diazotization of benzylamines a synthetically impractical transformation, typically resulting in a complex mixture of products. This stands in stark contrast to the synthetically powerful diazotization of anilines.

Caption: Decomposition pathway of a benzylic diazonium salt.

Reactivity of the Aromatic Ring

The electronic nature of the 2,4-dichloro-5-fluoro-phenyl group dictates its reactivity, favoring nucleophilic substitution over electrophilic pathways.

Nucleophilic Aromatic Substitution (SNAr)

The high electron deficiency of the ring makes it an excellent substrate for SNAr reactions. This mechanism is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination process.[3][4]

Mechanism & Rationale: A strong nucleophile (e.g., an alkoxide, thiolate, or another amine) attacks one of the carbon atoms bearing a halogen. This attack is the rate-determining step and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized onto the ortho and para positions, and is effectively stabilized by the electron-withdrawing halogen substituents. In the second, faster step, the leaving group (one of the halogens) is expelled, restoring aromaticity.

Regioselectivity: The site of nucleophilic attack is typically at the positions most activated by electron-withdrawing groups, usually ortho or para to them. For this compound, the chlorine at C4 is para to the fluorine at C5, making it a likely site for substitution. Computational and experimental studies on similar polyhalogenated systems are often required to definitively predict the regiochemical outcome.[3]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivating, meta-directing nature of the two chlorine atoms and the deactivating, ortho,para-directing nature of the fluorine atom, the aromatic ring is exceptionally resistant to electrophilic attack. Reactions such as nitration, Friedel-Crafts acylation, or halogenation would require exceedingly harsh conditions and are generally not considered viable synthetic routes for modifying the aromatic core of this molecule.

Summary of Reaction Conditions

The following tables summarize typical starting conditions for the most common and effective transformations of this compound.

Table 1: N-Acylation Reaction Parameters

| Acylating Agent | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Benzoyl Chloride | Triethylamine (1.2) | Dichloromethane | 0 to RT | 1-3 | >90 |

| Acetyl Chloride | Triethylamine (1.2) | Dichloromethane | 0 to RT | 1-3 | >90 |

| Acetic Anhydride | Pyridine (Solvent) | Pyridine | RT | 2-6 | 85-95 |

Table 2: N-Alkylation Reaction Parameters

| Alkylating Agent | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ (2.0) | DMF | 60-80 | 4-8 | 85-95[9] |

| Benzyl Bromide | Cs₂CO₃ (1.5) | Acetonitrile | 50-70 | 3-6 | 90-98[8][9] |

| Ethyl Bromide | K₂CO₃ (2.0) | DMF | 70-90 | 6-12 | 80-90[9] |

Detailed Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis. Standard laboratory safety procedures, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood, are mandatory.

Protocol 1: N-Acylation with Benzoyl Chloride

Objective: To synthesize N-(2,4-dichloro-5-fluorobenzyl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoyl Chloride (1.05 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and dissolve in anhydrous DCM.

-

Add triethylamine to the stirred solution.

-

Cool the flask to 0 °C using an ice bath.

-

Add benzoyl chloride dropwise to the cooled amine solution over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure amide.

Protocol 2: Mono-N-Alkylation with Benzyl Bromide

Objective: To synthesize N-benzyl-1-(2,4-dichloro-5-fluorophenyl)methanamine.

Materials:

-

This compound (1.0 eq)

-

Benzyl Bromide (1.0 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile

-

Ethyl Acetate

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound, cesium carbonate, and anhydrous acetonitrile.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Conclusion

This compound presents a dual reactivity profile governed by the strong electron-withdrawing nature of its halogenated ring. The amine moiety readily undergoes standard N-acylation and N-alkylation reactions, although its nucleophilicity is attenuated, a factor that must be considered in reaction design. In contrast, its benzylic nature precludes its use in synthetically useful diazotization reactions analogous to the Sandmeyer reaction. The aromatic ring itself is deactivated for electrophilic substitution but primed for nucleophilic aromatic substitution, offering an alternative avenue for molecular elaboration. This guide provides the foundational chemical principles and practical methodologies required for the effective utilization of this important synthetic intermediate.

References

-

ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (2020). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (n.d.). Reactions of Certain Halogen Substituted Aryl, Alkyl and Di-alkyl Sulfides with Benzylamine. I. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 17, 2026, from [Link]

-

Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 17, 2026, from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved January 17, 2026, from [Link]

-

SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved January 17, 2026, from [Link]

-

OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). Cas 939980-28-6, this compound. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 17, 2026, from [Link]

-

YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved January 17, 2026, from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 17, 2026, from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved January 17, 2026, from [Link]

-

Defense Technical Information Center. (n.d.). New Diazo Process. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds Using Potter's Clay as a Green Catalyst under Solvent-Free Condition. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

National Institutes of Health. (n.d.). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

-

National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). The 2,4 dichloro fluorobenzene synthesis technique.

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved January 17, 2026, from [Link]

Sources

- 1. Cas 939980-28-6,this compound | lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzylamine: A Pivotal Intermediate in Modern Synthesis

Foreword: The Unseen Architect in Complex Molecule Synthesis

In the intricate world of organic synthesis, the final, often complex, active molecule owes its existence to a series of meticulously designed and executed steps. Central to this process are the intermediate compounds—the foundational building blocks from which intricate molecular architectures are constructed. Among these, 2,4-Dichloro-5-fluorobenzylamine has emerged as a compound of significant interest. Its unique polysubstituted aromatic structure, featuring a reactive benzylamine moiety, makes it a versatile and highly valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the strategic rationale for its use in complex molecular design, and the practical methodologies that underpin its application. Our focus is on delivering field-proven insights that bridge theoretical chemistry with practical, industrial application.

Core Characteristics and Physicochemical Profile

This compound is a derivative of benzylamine distinguished by the presence of two chlorine atoms and one fluorine atom on the phenyl ring.[1] This specific halogenation pattern is not arbitrary; it imparts a unique combination of reactivity, steric hindrance, and electronic properties that can be strategically exploited in multi-step syntheses. The primary amine group offers a key nucleophilic site for a wide array of chemical transformations.

A summary of its core physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 939980-28-6 | [1][3][4] |

| Molecular Formula | C₇H₆Cl₂FN | [1] |

| Molecular Weight | 194.03 g/mol | [1] |

| Appearance | Typically a solid or oil | [1] |

| Synonyms | (2,4-Dichloro-5-fluorophenyl)methanamine | [1] |

| Sensitivity | Reported as potentially air-sensitive | [1] |

Synthesis Pathway: From Commodity Chemical to Advanced Intermediate